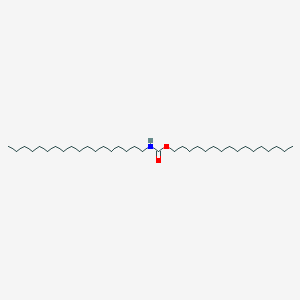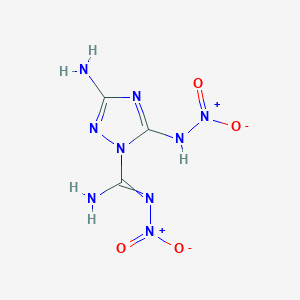![molecular formula C10H10N2O B14245524 2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl- CAS No. 434341-19-2](/img/structure/B14245524.png)
2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl- is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of 2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl- consists of a fused pyridine and pyrimidine ring system with methyl groups at the 4 and 7 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl- typically involves the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters to form alkynamides, which are then cyclized under thermal conditions . This method ensures excellent regioselectivity for the 2-oxo-isomer over the undesired 4-oxo-isomer . Another approach involves the multicomponent reaction of 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones has been reported .
Common Reagents and Conditions: Common reagents used in these reactions include alkynoate esters, lithium amide bases, and various aromatic aldehydes . The reactions are typically carried out under thermal conditions or in the presence of catalysts to ensure high yields and selectivity.
Major Products: The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidin-2-ones and their derivatives, which can exhibit a range of biological activities .
Aplicaciones Científicas De Investigación
It has shown promise as an antimicrobial, antitumor, anti-inflammatory, antimalarial, and anticonvulsant agent . Additionally, it has been explored for its antioxidant, antitubercular, antiplatelet, and antihypertensive properties . The compound’s ability to inhibit various biological targets makes it a valuable scaffold for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as ErbB2 and Hepatitis C virus . The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other pyrido[1,2-a]pyrimidin-2-ones and pyrido[1,2-a]pyrimidin-4-ones, which also exhibit a broad range of biological activities . These compounds share a similar fused ring system but differ in the position and type of substituents.
Uniqueness: What sets 2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl- apart is its specific substitution pattern, which can influence its biological activity and selectivity. The presence of methyl groups at the 4 and 7 positions can enhance its interaction with certain biological targets, making it a unique and valuable compound for research and development.
Propiedades
Número CAS |
434341-19-2 |
|---|---|
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
4,7-dimethylpyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-9-11-10(13)5-8(2)12(9)6-7/h3-6H,1-2H3 |
Clave InChI |
LYDDIPPANUYAAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN2C(=CC(=O)N=C2C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14245459.png)



![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)

![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)

![2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile](/img/structure/B14245502.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14245505.png)
![Benzamide, N-[4-(4-chlorophenyl)-2-thiazolyl]-4-fluoro-](/img/structure/B14245516.png)

